N-[(4-fluorophenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a complex organic compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 417.5 g/mol. The compound features a unique structure characterized by a tricyclic framework and various functional groups that contribute to its biological activity and potential therapeutic effects .
This compound is classified under the category of piperidine derivatives and is notable for its structural complexity, which includes a thiazole ring and multiple nitrogen atoms within its molecular architecture. It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as BenchChem and EvitaChem.
The synthesis of N-[(4-fluorophenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide typically involves several steps:
Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity during synthesis.
The compound's structure can be represented using various chemical notation systems:
InChI=1S/C23H23N5OS/c1-15-4-6-16(7-5-15)13-25-22(29)17-8-11-28(12-9-17)21-20-19(26-14-27-21)18-3-2-10-24-23(18)30-20/h2-7,10,14,17H,8-9,11-13H2,1H3,(H,25,29)
This notation provides a textual representation of the compound's structure.
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=C4C=CC=N5
This notation describes the connectivity of atoms in the molecule.
The complexity rating of this compound is noted to be 590, indicating a relatively high degree of structural intricacy.
N-[(4-fluorophenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide can undergo various chemical reactions typical for amides and heterocyclic compounds:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to facilitate further synthetic transformations.
The mechanism of action for N-[(4-fluorophenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets such as receptors or enzymes related to neurological functions or cancer pathways.
Research indicates that compounds with similar structures often act as inhibitors or modulators of key signaling pathways in cells . Further studies are necessary to clarify its precise mechanism.
The physical properties of this compound include:
The chemical properties include:
Data regarding melting point or boiling point were not available from the sources consulted.
N-[(4-fluorophenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-y}piperidine -4-carboxamide has potential applications in:
The unique structural features make it a candidate for further exploration in medicinal chemistry and drug development initiatives .
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9